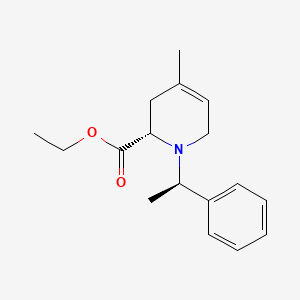

Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydropyridine derivatives involves multiple steps, including the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a proline–Fe(III) complex formed in situ at room temperature. Such processes often yield compounds with specific stereochemistry and are characterized using spectral methods and X-ray diffraction studies to confirm their structure (Sambyal, Bamezai, Razdan, & Gupta, 2011). Another approach includes phosphine-catalyzed [4 + 2] annulation, demonstrating the versatility in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through crystallography. For example, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate exhibits a flat boat conformation within its tetrahydropyridine ring, showcasing intramolecular hydrogen bonds that stabilize the crystal structure. Such analyses are crucial for understanding the geometric and electronic structure of these molecules, which directly impacts their reactivity and properties (Sambyal et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of tetrahydropyridine derivatives often involves nucleophilic additions and annulation reactions. These compounds can undergo transformations leading to highly functionalized structures with significant selectivity and yield, as seen in the phosphine-catalyzed annulation processes. Such reactions are fundamental for constructing complex molecular architectures from simpler precursors (Zhu et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it could interact with biological targets in the body. If used as a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .

properties

IUPAC Name |

ethyl (2S)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3/t14-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTKFVTYFVHJML-ZBFHGGJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=CCN1[C@H](C)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)